![molecular formula C7H8N4 B1435753 3-[(1S)-1-azidoethyl]pyridine CAS No. 1604261-94-0](/img/structure/B1435753.png)
3-[(1S)-1-azidoethyl]pyridine
概要
説明
3-[(1S)-1-azidoethyl]pyridine is a pyridine derivative. Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
Molecular Structure Analysis
Pyridine, the base structure of this compound, is an aromatic heterocycle. In the bonding picture for pyridine, the nitrogen is sp2-hybridized, with two of the three sp2 orbitals forming sigma overlaps with the sp2 orbitals of neighboring carbon atoms, and the third nitrogen sp2 orbital containing the lone pair .Chemical Reactions Analysis
Pyridine derivatives have been studied for their redox reaction mechanisms. Electrochemistry can make an unequivocal contribution to the studies of these mechanisms and can be a powerful tool for the synthesis of new compounds .科学的研究の応用
Synthesis and Applications in Chemistry
Recent advancements in the field of pyridine derivatives, like 3-[(1S)-1-azidoethyl]pyridine, have led to significant developments in various areas of chemistry. For instance, the chemistry of 2,6-di(pyrazol-1-yl)pyridine and its derivatives has seen notable progress. This includes the synthesis of multi-functional spin-crossover switches, incorporation into biomedical sensors, and the creation of functional soft materials and surface structures. These derivatives have also been used in catalysis applications (Halcrow, 2014). Additionally, pyridine derivatives have been explored for their affinity for nicotinic acetylcholine receptors, which is crucial in pharmacological research (Koren et al., 1998).
Magnetic Properties in Metal Complexes
The structural and magnetic properties of copper(II) azido complexes, which include pyridine-based ligands like this compound, have been a subject of research. These studies focus on understanding the magnetic interactions in these complexes, which are influenced by slight geometrical differences in the ligands (Zhao et al., 2016).
Applications in Drug Synthesis
In drug synthesis, pyridine derivatives play a significant role. The development of efficient methods for accessing di- and tri-substituted pyridines using pyridyne intermediates, such as this compound, has been pivotal. This methodology is crucial for creating highly decorated derivatives of pyridine, a key component in many medicines (Goetz & Garg, 2012).
Analytical and Spectroscopic Applications
The azido-stretching vibration of 3-azidopyridine, a related compound, has been studied as a potential probe of the protonation state in two-dimensional infrared spectroscopy. This research is vital in understanding the kinetics and dynamics in various systems (Nydegger et al., 2010).
Use in Environmental Science
Pyridine derivatives have also been investigated in environmental science contexts. For instance, research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge has been conducted. This study is significant for applying strong ionization discharge in treating nitrogen heterocyclic compounds in water (Li et al., 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Pyridine derivatives are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The specific targets of a pyridine derivative would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyridine derivatives can vary widely. Some pyridine derivatives have been found to interact with various biological targets through processes such as radical reactions .
Biochemical Pathways
Pyridine derivatives can be involved in various biochemical pathways. For example, they can participate in purine and pyrimidine biosynthesis pathways .
Pharmacokinetics
The pharmacokinetics of a specific pyridine derivative would depend on its exact structure. Some pyridine derivatives have been found to undergo reactions under neutral conditions .
Result of Action
The result of a pyridine derivative’s action would depend on its specific targets and mode of action. Some pyridine derivatives have been found to have remarkable reactivity towards radicals .
Action Environment
The action environment can influence the efficacy and stability of a pyridine derivative. For example, the Suzuki–Miyaura coupling reaction, which is often used with pyridine derivatives, is known for its mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
3-[(1S)-1-azidoethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-3-2-4-9-5-7/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGVMSMTOSPBR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



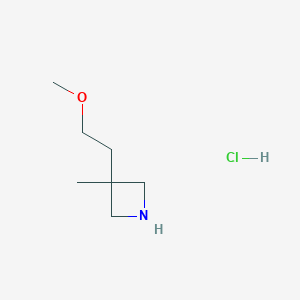
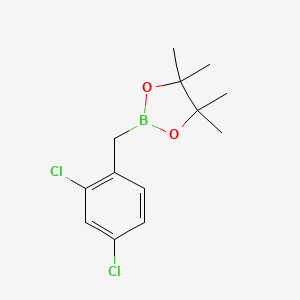

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

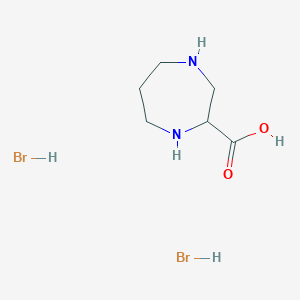
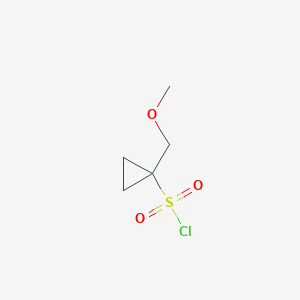
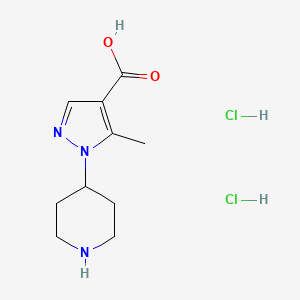

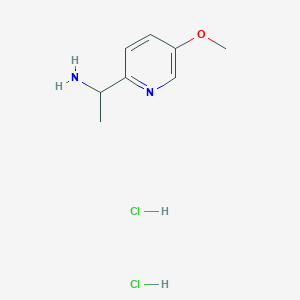
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

